5-Ethyl-2-nonanol

Catalog No.
S1513154
CAS No.
103-08-2
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-nonanol

Researchers seeking low-temperature-flexible plasticizers face crystallization issues with linear C11 alcohols. 5-Ethyl-2-nonanol (CAS 103-08-2) resolves this via its C5 ethyl branch, which introduces free volume, lowering pour points and preventing exudation in alkyl benzyl phthalates.

  • Optimized transesterification kinetics for efficient plasticizer synthesis.
  • High LogP (4.2) and low vapor pressure minimize solvent loss in extraction workflows.
  • Sustained hydrolysis rate for pro-fragrance applications.

CAS Number

103-08-2

Product Name

5-Ethyl-2-nonanol

IUPAC Name

5-ethylnonan-2-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3

InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(C)O

Canonical SMILES

CCCCC(CC)CCC(C)O

The exact mass of the compound 5-Ethyl-2-nonanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15686. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Ethylnonan-2-ol, 5-Ethyl-2-nonanol, 2-Nonanol, 5-ethyl-, 5-ethylnonan-2-ol

Purity

≥95%

Package Size

25 g, 100 g, 25 ml, 100 ml, 500 ml

5-Ethyl-2-nonanol (CAS 103-08-2) is a branched-chain aliphatic secondary alcohol (C11H24O) characterized by a nine-carbon backbone with an ethyl substitution at the C5 position. In industrial and advanced laboratory settings, it is primarily procured as a highly hydrophobic solvent (XLogP3 ~4.2), a low-volatility carrier diluent, and a critical intermediate in the synthesis of specialized plasticizers and ester-based surfactants. Its specific molecular architecture—combining a secondary hydroxyl group with mid-chain branching—disrupts crystalline packing, thereby lowering the pour point of its downstream ester derivatives compared to linear analogs. This makes it a high-value precursor for applications requiring low-temperature flexibility, controlled hydrolysis, and precise phase-partitioning behavior[1].

Research Fit

Defined H411 aquatic toxicity classification guides ESH-conscious selection.
Patent-excluded status supports freedom-to-operate in surfactant development.
Quantified dermal and ocular irritation data enables risk-based occupational assessment.

Substituting 5-Ethyl-2-nonanol with linear secondary alcohols (such as 2-undecanol) or terminally branched alcohols compromises the thermomechanical and kinetic properties of downstream products. In the synthesis of alkyl benzyl phthalates or beta-ketoesters, the C5 ethyl branch is critical for introducing free volume into the polymer or formulation matrix, which directly translates to enhanced plasticization efficiency and reduced exudation. A generic linear C11 alcohol yields esters that are prone to crystallization at lower temperatures. Furthermore, in solvent extraction applications, the specific steric profile of 5-Ethyl-2-nonanol dictates its selective solvation capabilities; replacing it with lighter alcohols like 2-ethylhexanol alters the partition coefficient and increases volatility, leading to elevated solvent loss and reduced extraction yields in complex hydrophobic matrices [1].

Substitution Risk

Linear C11 alcohols do not share the H411 classification, altering environmental hazard profile.
Other branched nonanols may fall within broad surfactant patent claims, losing explicit FTO.
Class-level irritation warnings cannot replace this compound's disclosed quantitative data.

Enhanced Plasticizer Yield and Density Profile in Transesterification

In the production of mixed alkyl benzyl phthalates, the use of 5-Ethyl-2-nonanol as an exchange alcohol demonstrates superior processability compared to alternative branched alcohols. During base-catalyzed ester interchange, 5-Ethyl-2-nonanol achieves a 91% yield of benzyl 5-ethyl-2-nonyl phthalate, producing a plasticizer with a specific gravity of 1.0306 at 25°C. Compared to the synthesis of benzyl isodecyl phthalate (which yields 93% but results in a higher specific gravity of 1.0402), the 5-ethyl-2-nonyl derivative offers a lower specific gravity. This indicates higher free volume for polymer plasticization while maintaining a highly efficient >90% synthetic yield, proving its viability for industrial-scale esterification [1].

Evidence DimensionTransesterification Yield and Product Specific Gravity
Target Compound Data91% yield; product specific gravity of 1.0306
Comparator Or BaselineIsodecanol (yielding benzyl isodecyl phthalate at 93%, specific gravity 1.0402)
Quantified Difference0.0096 reduction in specific gravity while maintaining >90% yield
ConditionsBase-catalyzed ester interchange at 225°C

A lower specific gravity in the resulting phthalate ester translates to higher plasticizing efficiency per unit weight in polymer formulations.

Aquatic Toxicity Classification
Head-to-head
H411 vs Not Classified
Defines ESH selection filter for aqueous discharge applications.
GHS classification vs. 1-undecanol; context-dependent.

Hydrophobic Partitioning for Solvent and Carrier Applications

5-Ethyl-2-nonanol exhibits an estimated octanol-water partition coefficient (XLogP3) of 4.20, making it significantly more hydrophobic than shorter branched industry-standard alcohols like 2-ethyl-1-hexanol (LogP ~2.9). This high lipophilicity, combined with its exceptionally low vapor pressure (0.02 mmHg at 25°C), makes it a highly stable carrier solvent for volatile organic compounds (VOCs). When used in liquid-liquid extraction or as a formulation diluent, its C11 branched structure prevents rapid evaporation and minimizes aqueous phase loss compared to standard C8 solvents, ensuring higher recovery rates in open-system processes [1].

Evidence DimensionOctanol-Water Partition Coefficient (LogP) and Vapor Pressure
Target Compound DataXLogP3 = 4.20; Vapor pressure = 0.02 mmHg at 25°C
Comparator Or Baseline2-Ethyl-1-hexanol (LogP ~2.9; higher volatility)
Quantified Difference1.3 log unit increase in hydrophobicity; significantly lower vapor pressure
ConditionsStandard ambient conditions (25°C)

Higher hydrophobicity and lower volatility reduce solvent loss into aqueous phases and the atmosphere, lowering long-term procurement volumes for continuous extraction processes.

Patent Claim Scope
Head-to-head
Excluded vs Included
Enables freedom to operate in surfactant R&D.
Based on US 20030176745; legal review advised.

Structural Suitability for Slow-Release Precursor Synthesis

In the synthesis of slow-release precursors, such as beta-ketoesters designed for fabric care, the specific branching of 5-Ethyl-2-nonanol provides a tailored hydrolysis rate. Compared to unbranched linear alcohols (e.g., 1-nonanol), the secondary hydroxyl group combined with the mid-chain C5 ethyl branch creates precise steric shielding around the resulting ester bond. This structural feature slows down enzymatic (lipase) or alkaline cleavage in detergent formulations, allowing for a controlled, prolonged release of the active compound over time rather than an immediate, wasteful discharge during the initial wash cycle [1].

Evidence DimensionEster Bond Steric Shielding (Hydrolysis Resistance)
Target Compound DataSecondary ester with mid-chain C5 ethyl branching
Comparator Or BaselineLinear primary alcohols (e.g., 1-nonanol)
Quantified DifferenceIncreased steric bulk leading to extended release profiles
ConditionsAlkaline or lipase-containing detergent formulations

Procuring this specific branched alcohol enables the formulation of high-value, slow-release consumer products that outperform standard burst-release linear esters.

Dermal & Ocular Irritation
Supporting evidence
415 mg (mild) / 42 mg (moderate)
Precise data enables risk assessment vs. class-level warnings.
Rabbit model; review for occupational context.

Synthesis of Specialty Polymer Plasticizers

Utilizing its optimal transesterification kinetics and the free-volume-enhancing properties of its C5 ethyl branch, 5-Ethyl-2-nonanol is an ideal precursor for manufacturing low-density, low-temperature-flexible alkyl benzyl phthalates [1].

Carrier Solvent for Hydrophobic Extractions

Employed in liquid-liquid extraction workflows where its high LogP (4.20) and low vapor pressure prevent solvent loss and improve the recovery of non-polar analytes compared to lighter, more volatile alcohols[2].

Precursor for Controlled-Release Consumer Formulations

Used as the alcohol moiety in beta-ketoesters and other pro-fragrances, where its specific steric profile dictates a slow, sustained hydrolysis rate in lipase-containing fabric care and cosmetic applications[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Surfactant intermediate with FTO
Patent-excluded status
Verify freedom to operate within excluded claim scope
Specialty detergent with defined ecotoxicity
H411 environmental classification
Confirm compliance with aquatic toxicity discharge requirements
R&D of branched-chain surfactants
Branched C11 structure & predictive biodegradability
Assess environmental fate with measured or predicted parameters

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

103-08-2

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